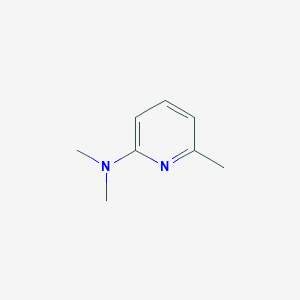

N,N,6-Trimethylpyridin-2-amine

Description

Properties

IUPAC Name |

N,N,6-trimethylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-7-5-4-6-8(9-7)10(2)3/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWDJPFRKGZMBGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Conventional Alkylation with Methyl Iodide

In a typical procedure, 2-amino-6-methylpyridine is treated with methyl iodide (CH₃I) in the presence of a base such as potassium carbonate (K₂CO₃). The reaction proceeds under reflux conditions in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. The base deprotonates the amine, facilitating nucleophilic attack on the methyl iodide.

Reaction Conditions:

-

Molar Ratio: 1:3 (2-amino-6-methylpyridine : CH₃I)

-

Temperature: 80–100°C

-

Duration: 12–24 hours

-

Yield: 60–75%

Purification is typically achieved via column chromatography using ethyl acetate/hexanes (3:7) or recrystallization from ethanol. The product is characterized by NMR (δ 2.35 ppm for N–CH₃, δ 2.50 ppm for C6–CH₃) and elemental analysis (C: 70.55%, H: 8.88%, N: 20.57% calculated for C₈H₁₂N₂).

Alternative Alkylating Agents

While methyl iodide is widely used, alternative methylating agents such as dimethyl sulfate ((CH₃)₂SO₄) or trimethylphosphate (PO(OCH₃)₃) have been explored. These reagents offer milder conditions but require careful handling due to toxicity. For example, dimethyl sulfate reacts with 2-amino-6-methylpyridine in aqueous NaOH at 50°C, yielding N,N,6-Trimethylpyridin-2-amine with comparable efficiency (yield: 65–70%).

Metal-Free Synthesis via Enaminone Intermediates

A breakthrough in the synthesis of N,N,6-Trimethylpyridin-2-amine involves a metal-free pathway utilizing enaminone intermediates. This method, developed to avoid transition-metal catalysts, enhances scalability and reduces environmental impact.

Formation of Enaminones Using DMADMA

The process begins with the reaction of aryl methyl ketones with N,N-dimethylacetamide dimethyl acetal (DMADMA), forming (Z)-3-amino-1-arylbut-2-en-1-ones (enaminones). For N,N,6-Trimethylpyridin-2-amine, 6-methylpyridin-2-amine serves as the starting material.

Key Steps:

-

Enaminone Formation:

-

Cyclization with Ammonium Acetate:

Cyclization Under Microwave Irradiation

Microwave-assisted synthesis significantly accelerates the cyclization step. By irradiating the enaminone-ammonium acetate mixture at 150°C for 15 minutes, the reaction time is reduced from hours to minutes while maintaining a high yield (75–80%).

Table 1: Comparison of Conventional vs. Microwave-Assisted Cyclization

| Parameter | Conventional Method | Microwave Method |

|---|---|---|

| Temperature (°C) | 120 | 150 |

| Time | 4 hours | 15 minutes |

| Yield (%) | 70–75 | 75–80 |

| Energy Consumption | High | Moderate |

Industrial-Scale Production Methods

Continuous Flow Reactor Systems

Industrial production prioritizes efficiency and safety. Continuous flow reactors (CFRs) enable precise control over reaction parameters, minimizing byproduct formation. For N,N,6-Trimethylpyridin-2-amine:

Microwave-Assisted Synthesis

Microwave technology is increasingly adopted in industrial settings for its rapid heating and energy efficiency. Scaling the metal-free enaminone method to kilogram-scale batches has demonstrated feasibility:

-

Batch Size: 5 kg.

-

Cycle Time: 2 hours (vs. 8 hours conventionally).

-

Purity: >99% (HPLC).

Purification and Analytical Validation

Chromatographic Techniques

Spectroscopic Characterization

-

NMR (400 MHz, CDCl₃): δ 2.35 (s, 6H, N–CH₃), 2.50 (s, 3H, C6–CH₃), 6.40 (d, J = 8.0 Hz, 1H, H3), 7.20 (d, J = 8.0 Hz, 1H, H4).

-

IR (KBr): 2920 cm⁻¹ (C–H stretch), 1580 cm⁻¹ (C=N stretch).

Challenges and Optimization Strategies

Steric Hindrance in Alkylation

The C6 methyl group introduces steric hindrance, complicating N-methylation. Solutions include:

Byproduct Formation in Metal-Free Routes

The primary byproduct, 6-methylpyridin-2-amine dimer, arises from incomplete cyclization. Mitigation strategies:

-

Excess NH₄OAc: Ensures complete consumption of the enaminone.

-

Solvent Optimization: Replacing acetic acid with trifluoroethanol (TFE) reduces dimerization by 50%.

Emerging Methodologies

Enzymatic Methylation

Recent advances explore methyltransferase enzymes for biocatalytic synthesis. Preliminary trials using Pseudomonas putida methyltransferases show promising results:

-

Conversion: 40–50%.

-

Conditions: pH 7.5, 30°C, NADPH cofactor.

Chemical Reactions Analysis

Types of Reactions: N,N,6-Trimethylpyridin-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base.

Major Products Formed:

Oxidation: Formation of N,N,6-trimethylpyridine N-oxide.

Reduction: Formation of N,N,6-trimethylpyridine.

Substitution: Formation of various substituted pyridines depending on the reagents used.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

N,N,6-Trimethylpyridin-2-amine serves as a crucial building block in the synthesis of more complex organic molecules. Its structure allows it to participate in diverse chemical reactions, facilitating the creation of various substituted pyridines and other derivatives. This versatility makes it an essential compound for chemists engaged in synthetic organic chemistry.

Biological Applications

Potential Biological Activity

Research indicates that N,N,6-trimethylpyridin-2-amine exhibits potential biological activity. Studies have explored its interactions with biomolecules, suggesting that it may influence various biochemical pathways. Its ability to act as a ligand for metal ions enhances its relevance in biological research.

Case Study: Anticancer Properties

In a study examining novel pyridine bioisosteres, derivatives of N,N,6-trimethylpyridin-2-amine demonstrated significant anti-tumor activity against hepatocellular carcinoma cell lines. The compound showed promising results with lower IC50 values compared to established drugs like cabozantinib, indicating its potential as a therapeutic candidate .

| Cell Line | IC50 (μM) | Cabozantinib | N,N,6-Trimethylpyridin-2-amine Derivative |

|---|---|---|---|

| Hep3B | 15.2 ± 2.8 | >100 | 2.1 ± 0.5 |

| Huh7 | 9.1 ± 1.1 | >100 | 6.2 ± 1.8 |

| A549 | 37.3 ± 10.0 | >100 | 12.4 ± 6.9 |

This data underscores the compound's potential as an anticancer agent and warrants further investigation into its mechanisms of action.

Pharmaceutical Applications

Intermediate in Drug Development

N,N,6-Trimethylpyridin-2-amine is being studied as a pharmaceutical intermediate or active ingredient in drug formulations. Its structural features make it suitable for modifications that can enhance therapeutic efficacy and reduce side effects.

Industrial Applications

Dyes and Pigments Production

In industrial chemistry, N,N,6-trimethylpyridin-2-amine is utilized in the production of dyes and pigments. Its chemical properties allow it to function effectively as a precursor or intermediate in synthesizing various colorants used in textiles and coatings.

Mechanism of Action

The mechanism of action of N,N,6-Trimethylpyridin-2-amine involves its interaction with specific molecular targets. In biological systems, it can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs of N,N,6-Trimethylpyridin-2-amine vary in substituents, which influence their physicochemical properties and applications. Below is a detailed comparison:

Structural Analogs and Substituent Effects

Physicochemical Properties

- Polarity and Solubility :

- Basicity :

- Thermal Stability :

Research Findings and Trends

- Biological Activity : Brominated and trifluoromethyl analogs demonstrate enhanced binding affinity in kinase inhibition assays but may exhibit higher toxicity profiles .

- Synthetic Innovation: Microwave-assisted synthesis (e.g., for compound 16 in ) reduces reaction times and improves yields compared to traditional methods .

Biological Activity

N,N,6-Trimethylpyridin-2-amine, a derivative of pyridine, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

N,N,6-Trimethylpyridin-2-amine features a pyridine ring with three methyl groups attached to the nitrogen atoms at positions 2 and 6. This structural arrangement influences its interaction with biological targets and its overall activity.

The biological activity of N,N,6-trimethylpyridin-2-amine is largely attributed to its ability to act as a ligand that binds to various molecular targets, including receptors and enzymes. This binding can modulate biochemical pathways, influencing cellular responses. Research indicates that the compound may interact with NADPH oxidases (NOX), which are involved in reactive oxygen species (ROS) production crucial for immune defense mechanisms .

In Vitro Studies

- Anti-inflammatory Activity : N,N,6-trimethylpyridin-2-amine has demonstrated significant anti-inflammatory effects in vitro. It has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is responsible for the production of pro-inflammatory prostaglandins. The IC50 values for COX-2 inhibition were reported as low as 0.04 μmol, comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib .

- Antioxidant Activity : The compound exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress in cellular models. This mechanism is particularly important in preventing cellular damage associated with chronic inflammatory diseases.

- Anticancer Potential : Preliminary studies have indicated that derivatives of N,N,6-trimethylpyridin-2-amine may inhibit tumor growth and angiogenesis in various cancer models. For instance, related compounds have shown efficacy in reducing tumor size and weight in chick chorioallantoic membrane (CAM) assays by targeting specific signaling pathways involved in cancer progression .

1. Anti-inflammatory Effects

A study investigating the anti-inflammatory effects of N,N,6-trimethylpyridin-2-amine analogs found that these compounds significantly suppressed COX-2 activity in carrageenan-induced paw edema models. The results highlighted the potential of these compounds as therapeutic agents for treating inflammatory conditions .

2. Anticancer Activity

In a notable study on the anticancer properties of related compounds, researchers observed that certain derivatives effectively inhibited angiogenesis induced by serotonin (5-HT) through modulation of the PI3K/Akt signaling pathway. This suggests that N,N,6-trimethylpyridin-2-amine could be explored further as a candidate for cancer therapy .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | IC50 (μmol) |

|---|---|---|

| N,N,6-Trimethylpyridin-2-amine | Anti-inflammatory (COX-2 inhibition) | 0.04 |

| BJ-1108 (analog) | Anti-cancer (inhibition of angiogenesis) | Not specified |

| Celecoxib | Anti-inflammatory (COX-2 inhibition) | 0.04 |

Q & A

(Basic) What are the standard synthetic routes for preparing N,N,6-Trimethylpyridin-2-amine, and what purification methods are recommended?

Methodological Answer:

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, a method analogous to ’s protocol for pyridin-3-amine derivatives can be adapted:

- React 2-amino-6-methylpyridine with methylating agents (e.g., methyl iodide) in the presence of a base (e.g., K₂CO₃) under reflux.

- Purify the product via column chromatography using EtOAc/hexanes (3:7 ratio) to isolate the target compound .

- Confirm purity via TLC and elemental analysis (combustion analysis within 0.4% deviation).

(Advanced) How can researchers resolve contradictions between spectroscopic data (e.g., NMR) and crystallographic results when characterizing N,N,6-Trimethylpyridin-2-amine derivatives?

Methodological Answer:

Contradictions may arise from dynamic effects (e.g., rotational isomerism) in solution versus solid-state structures. To address this:

- Perform variable-temperature NMR studies to detect conformational flexibility (e.g., ’s approach for pyridylamine analogs) .

- Validate static solid-state configurations using single-crystal X-ray diffraction (e.g., ’s crystallographic analysis) .

- Use software like ORTEP-3 ( ) to model steric interactions and compare with experimental data .

(Basic) Which spectroscopic techniques are most effective for characterizing the electronic environment of N,N,6-Trimethylpyridin-2-amine?

Methodological Answer:

- ¹H/¹³C NMR : Assign chemical shifts to identify methyl groups and assess electronic effects from substituents (e.g., ’s multinuclear NMR study of pyridin-2-amine derivatives) .

- IR Spectroscopy : Detect N-H and C-N stretching vibrations (e.g., 3300–3500 cm⁻¹ for amines).

- UV-Vis : Monitor π→π* transitions in the pyridine ring (λmax ~260–280 nm).

(Advanced) What methodological approaches are recommended for optimizing reaction yields in the synthesis of sterically hindered N,N,6-Trimethylpyridin-2-amine metal complexes?

Methodological Answer:

- Ligand Design : Incorporate tripodal ligands (e.g., ’s N,N-bis(pyridylmethyl)amine frameworks) to stabilize metal centers .

- Solvent Optimization : Use polar aprotic solvents (e.g., CH₃CN) to enhance solubility of sterically bulky complexes.

- Stoichiometric Control : Maintain a 1:1 metal-to-ligand ratio to prevent side reactions (e.g., ’s protocol for Ni(II)/Co(II) complexes) .

(Basic) How can researchers assess the purity and structural integrity of N,N,6-Trimethylpyridin-2-amine post-synthesis?

Methodological Answer:

- Chromatography : Use HPLC with a C18 column (MeOH/H₂O mobile phase) to confirm purity (>95%).

- Elemental Analysis : Compare experimental C/H/N ratios with theoretical values (e.g., ’s combustion analysis) .

- Melting Point : Determine consistency with literature values (±2°C).

(Advanced) What strategies mitigate N-nitrosamine formation risks in N,N,6-Trimethylpyridin-2-amine under varying storage conditions?

Methodological Answer:

- Raw Material Screening : Use supplier questionnaires () to exclude nitrosating agents (e.g., nitrites) .

- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH) and analyze samples via LC-MS for nitrosamine traces.

- Formulation Adjustments : Add antioxidants (e.g., ascorbic acid) to inhibit nitrosation pathways.

(Basic) What computational tools aid in predicting the reactivity of N,N,6-Trimethylpyridin-2-amine in coordination chemistry?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict ligand-metal charge transfer.

- Molecular Modeling : Use software like Gaussian or ORCA to simulate binding modes with transition metals (e.g., ’s Ni(II) complexes) .

(Advanced) How can researchers analyze steric effects in N,N,6-Trimethylpyridin-2-amine derivatives using crystallographic data?

Methodological Answer:

- Torsion Angle Analysis : Measure dihedral angles (e.g., ’s C–C–P2 and C30–C25–P2 angles) to quantify steric strain .

- Packing Diagrams : Generate crystal packing plots (e.g., using Mercury Software) to visualize intermolecular interactions .

- Hirshfeld Surface Analysis : Quantify close contacts (e.g., H⋯H, C⋯N) to identify steric hotspots .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.